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Compound of Interest

Compound Name:
2-Chloroethyl 4-chlorophenyl

sulfone

Cat. No.: B095232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloroethyl 4-chlorophenyl sulfone (CAS No: 16191-84-7). The information presented

herein is intended to support research and development activities by offering detailed spectral

analysis and the methodologies for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-Chloroethyl 4-
chlorophenyl sulfone.

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm Multiplicity Assignment

7.95 d 2H, Ar-H

7.58 d 2H, Ar-H

3.95 t 2H, -SO₂-CH₂-

3.65 t 2H, -CH₂-Cl
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d: doublet, t: triplet

¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

140.5 Ar-C (quaternary)

138.5 Ar-C (quaternary)

129.5 Ar-CH

129.0 Ar-CH

59.5 -SO₂-CH₂-

40.0 -CH₂-Cl

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~1320 Strong Asymmetric SO₂ stretch

~1150 Strong Symmetric SO₂ stretch

~1090 Medium C-S stretch

~750 Strong C-Cl stretch

~3080 Weak Aromatic C-H stretch

~1580, 1475 Medium Aromatic C=C stretch

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data
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m/z Relative Intensity (%) Assignment

238 10 [M]⁺ (³⁵Cl₂)

240 6.5 [M+2]⁺ (³⁵Cl³⁷Cl)

242 1 [M+4]⁺ (³⁷Cl₂)

175 100 [M - CH₂CH₂Cl]⁺

111 40 [C₆H₄Cl]⁺

75 15 [C₆H₃]⁺

Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a BRUKER AC-300 spectrometer. The sample was

dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal

standard for chemical shift referencing (0 ppm). The experiments were conducted at a

temperature of 297K. For ¹H NMR, standard pulse sequences were used. For ¹³C NMR, proton-

decoupled spectra were obtained.

Infrared (IR) Spectroscopy
The FTIR spectrum was obtained using a solid sampling technique. A small amount of the

crystalline 2-Chloroethyl 4-chlorophenyl sulfone was finely ground and pressed into a thin

pellet with potassium bromide (KBr). The pellet was then placed in the sample holder of the

FTIR spectrometer and the spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral analysis was performed using a mass spectrometer with electron ionization (EI).

The solid sample was introduced via a direct insertion probe. The ionization energy was set to

70 eV. The resulting fragments were analyzed by a quadrupole mass analyzer.
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Visualizing Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of the spectroscopic data analysis for the

characterization of 2-Chloroethyl 4-chlorophenyl sulfone.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloroethyl 4-chlorophenyl
sulfone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095232#spectroscopic-data-for-2-chloroethyl-4-
chlorophenyl-sulfone]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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